molecular formula C24H21FN4O3 B11328447 5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11328447
M. Wt: 432.4 g/mol
InChI Key: YKAPSUVKJRZPQB-DHZHZOJOSA-N
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Description

5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the methoxyphenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzoyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The piperazine ring and the oxazole ring are known to interact with various enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the methoxyphenyl group contributes to its overall stability and solubility .

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H21FN4O3/c1-31-21-5-3-2-4-17(21)8-11-22-27-20(16-26)24(32-22)29-14-12-28(13-15-29)23(30)18-6-9-19(25)10-7-18/h2-11H,12-15H2,1H3/b11-8+

InChI Key

YKAPSUVKJRZPQB-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

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